molecular formula C3H3NO B020620 Oxazole CAS No. 288-42-6

Oxazole

Cat. No. B020620
CAS RN: 288-42-6
M. Wt: 69.06 g/mol
InChI Key: ZCQWOFVYLHDMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745470B2

Procedure details

Step H (2): Preparation of methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate. To a solution of oxazole (2.0 g, 29.0 mmol) in THF (30 mL) was added n-butyl lithium (2.0 M solution in cyclohexanes, 16 mL, 31.9 mmol) at −78° C. slowly. The reaction mixture was stirred at −78° C. for 1.2 h, then tributylstannyl chloride (5.0 g, 15.4 mmol) was added. The reaction mixture was warmed up to rt over 3 h. Hexanes (200 mL) was added and the mixture was washed with H2O, dried over Na2SO4 and concentrated under vacuum to give 5.6 g of the 2-(tributylstannyl)oxazole ready for use.
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[C@H]1C[N:8]([C:10]([O:12][C:13]([CH3:16])(C)C)=O)[C@@H](C(O)=O)C1)C=C.COC[C@H]1CCCN1C(C1C=C(C=C(C2OC=CN=2)C=1)C(OC)=O)=O.O1C=CN=C1.C([Li])CCC.[CH2:55]([Sn:59](Cl)([CH2:64][CH2:65][CH2:66][CH3:67])[CH2:60][CH2:61][CH2:62][CH3:63])[CH2:56][CH2:57][CH3:58]>C1COCC1>[CH2:64]([Sn:59]([CH2:55][CH2:56][CH2:57][CH3:58])([CH2:60][CH2:61][CH2:62][CH3:63])[C:10]1[O:12][CH:13]=[CH:16][N:8]=1)[CH2:65][CH2:66][CH3:67]

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O
Name
methyl 3-((R)-2-(methoxymethyl)pyrrolidine-1-carbonyl)-5-(oxazol-2-yl)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC[C@@H]1N(CCC1)C(=O)C=1C=C(C(=O)OC)C=C(C1)C=1OC=CN1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
O1C=NC=C1
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1.2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed up to rt over 3 h
Duration
3 h
WASH
Type
WASH
Details
the mixture was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1.2 h
Name
Type
product
Smiles
C(CCC)[Sn](C=1OC=CN1)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.